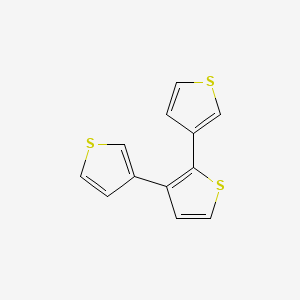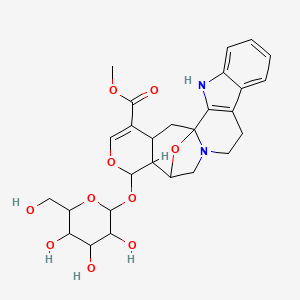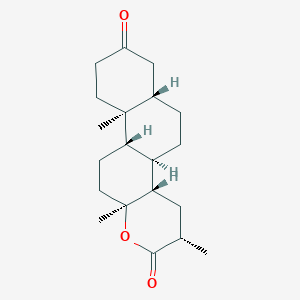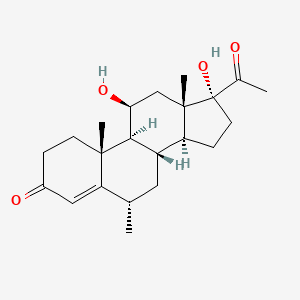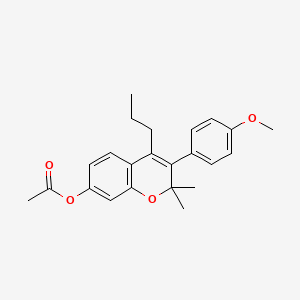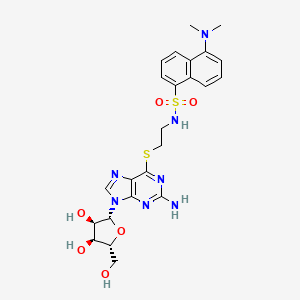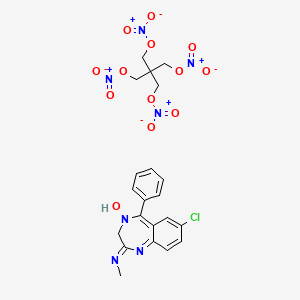![molecular formula C28H20CuN6O6 B1221956 copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate CAS No. 51890-18-7](/img/structure/B1221956.png)
copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[264004,9012,17020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate is a macrocyclic compound that features a copper ion coordinated within a large, nitrogen-containing ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate typically involves the condensation of ortho-phthalaldehyde or ortho-aminobenzaldehyde with diamines such as 1,2-diaminobenzene. The reaction is carried out under controlled conditions to ensure the formation of the macrocyclic structure. The copper ion is then introduced into the macrocycle through coordination reactions, often using copper(II) salts in an appropriate solvent .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate undergoes various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, switching between different oxidation states.
Reduction: The compound can be reduced under specific conditions, altering its electronic properties.
Substitution: Ligands coordinated to the copper ion can be substituted with other ligands, modifying the compound’s reactivity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of coordinating solvents or other ligands in solution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while reduction reactions can produce copper(I) species .
Wissenschaftliche Forschungsanwendungen
copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Wirkmechanismus
The mechanism of action of copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate involves its ability to coordinate with various substrates through its copper center. This coordination can facilitate electron transfer processes, making it an effective catalyst. The compound’s macrocyclic structure also allows for the stabilization of different oxidation states of copper, enhancing its reactivity and versatility .
Vergleich Mit ähnlichen Verbindungen
- copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate
- Cobalt(III) complexes containing the macrocyclic tetradentate Schiff base ligand tetrabenzo(b,f,j,n)-1,5,9,13-tetraazacyclohexadecine
- Macrocyclic rhodium(III) compounds derived from ortho-phthalaldehyde
Uniqueness: this compound is unique due to its specific electronic properties and the ability to stabilize multiple oxidation states of copper. This makes it particularly useful in catalytic applications where redox reactions are involved. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
51890-18-7 |
|---|---|
Molekularformel |
C28H20CuN6O6 |
Molekulargewicht |
600 g/mol |
IUPAC-Name |
copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate |
InChI |
InChI=1S/C28H20N4.Cu.2NO3/c1-5-13-25-21(9-1)17-29-26-14-6-2-11-23(26)19-31-28-16-8-4-12-24(28)20-32-27-15-7-3-10-22(27)18-30-25;;2*2-1(3)4/h1-20H;;;/q;+2;2*-1/b21-17-,22-18+,23-19?,24-20+,29-17?,29-26?,30-18?,30-25?,31-19?,31-28?,32-20?,32-27?;;; |
InChI-Schlüssel |
ZGVKXBILXBQKLS-UHFFFAOYSA-N |
SMILES |
C1=CC2=CN=C3C=CC=CC3=CN=C4C=CC=CC4=CN=C5C=CC=CC5=CN=C2C=C1.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NC3=CC=CC=C3C=NC4=CC=CC=C4C=NC5=CC=CC=C5C=N2.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |
Synonyme |
copper tetrabenzo(b,f,j,n)-1,5,9,13-tetraazacyclohexadecine Cu(TAAB) Cu(TAAB)Cl2 tetrabenzo(b,f,j,n)-1,5,9,13-tetraazacyclohexadecine coppe |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


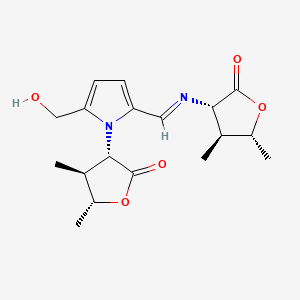
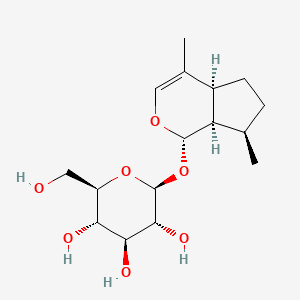
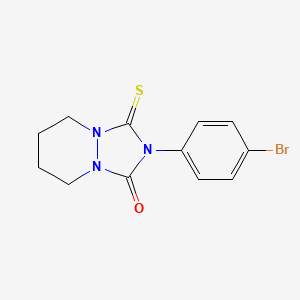
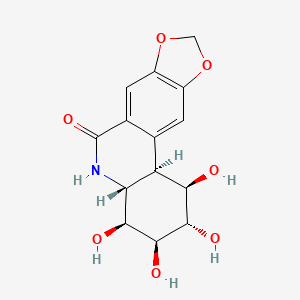
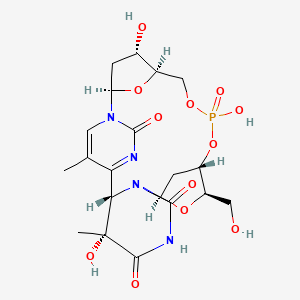

![3,5-Dimethyl-1-[(7-methyl-2-naphthalenyl)sulfonyl]pyrazole](/img/structure/B1221883.png)
